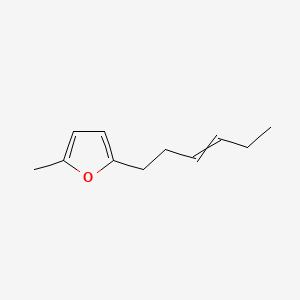
Furan, 2-(3-hexenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2-(3-hexenyl)-5-methyl- is a volatile organic compound known for its distinctive aroma. It is a member of the furan family, which are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is often found in various natural products and is known for its contribution to the aroma profiles of certain fruits and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-(3-hexenyl)-5-methyl- typically involves the reaction of 3-hexenyl derivatives with furan derivatives under controlled conditions. One common method includes the use of 3-hexenyl bromide and 5-methylfuran in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran, at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often involves distillation and chromatography techniques to isolate the desired product .
Types of Reactions:
Oxidation: Furan, 2-(3-hexenyl)-5-methyl- can undergo oxidation reactions, often resulting in the formation of furanones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives, potentially altering its aromatic properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the furan ring, modifying its chemical and physical properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products:
Oxidation: Formation of furanones and other oxygenated compounds.
Reduction: Saturated furan derivatives.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
Furan, 2-(3-hexenyl)-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of aromaticity and reactivity of heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Furan, 2-(3-hexenyl)-5-methyl- involves its interaction with specific molecular targets, such as olfactory receptors in the case of its aromatic properties. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. For instance, its role in plant defense mechanisms involves the activation of signaling pathways that deter herbivores .
Comparison with Similar Compounds
- Furan, 2-ethyl-5-methyl-
- Furan, 2-pentyl-5-methyl-
- Furan, 2-(3-hexenyl)-
Comparison: Furan, 2-(3-hexenyl)-5-methyl- is unique due to its specific hexenyl side chain, which imparts distinct aromatic properties compared to other similar furans. While compounds like Furan, 2-ethyl-5-methyl- and Furan, 2-pentyl-5-methyl- also contribute to aroma profiles, the presence of the hexenyl group in Furan, 2-(3-hexenyl)-5-methyl- results in a more complex and nuanced scent, making it particularly valuable in the flavor and fragrance industry .
Properties
CAS No. |
60858-07-3 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-[(E)-hex-3-enyl]-5-methylfuran |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+ |
InChI Key |
YCLNYBGZRIUBQT-SNAWJCMRSA-N |
SMILES |
CCC=CCCC1=CC=C(O1)C |
Isomeric SMILES |
CC/C=C/CCC1=CC=C(O1)C |
Canonical SMILES |
CCC=CCCC1=CC=C(O1)C |
Key on ui other cas no. |
60858-07-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Aminophenyl)thio]benzenamine](/img/structure/B1606663.png)
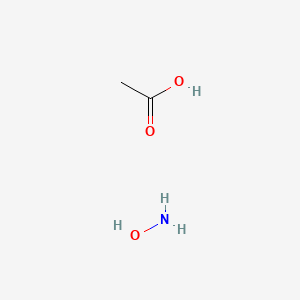
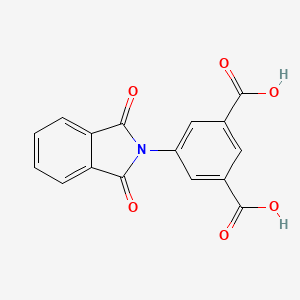
![Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B1606669.png)

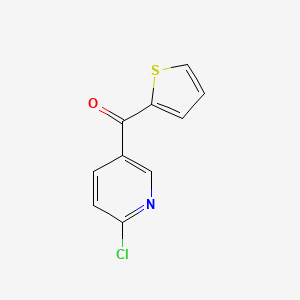
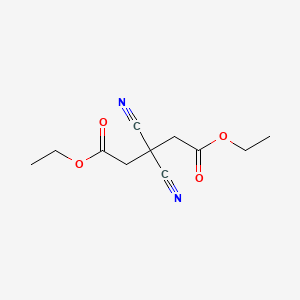
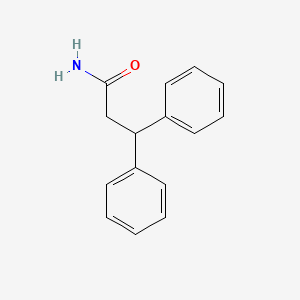
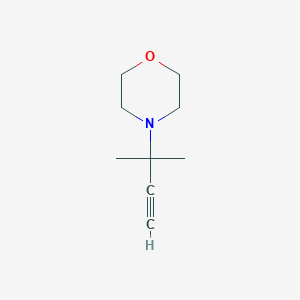
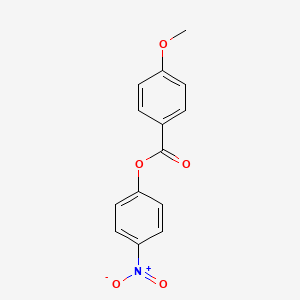
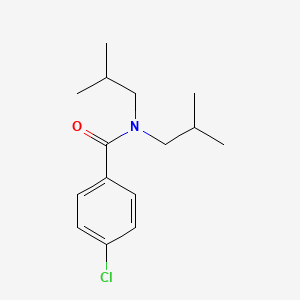
![3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1606681.png)
![3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B1606682.png)
